REACTION_CXSMILES
|
[H-].[Na+].C(N(CC)[CH:6]=[C:7]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:8]([C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)=O)C.[C:25]([CH2:27][C:28]([NH2:30])=[O:29])#[N:26].Cl>CN(C=O)C.CO>[CH3:16][C:13]1[CH:12]=[CH:11][C:10]([C:8]2[NH:30][C:28](=[O:29])[C:27]([C:25]#[N:26])=[CH:6][C:7]=2[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[CH:15][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
1-(4-methylphenyl)-2-phenylprop-2-en-1-one
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C=C(C(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 90° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (40 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C1=C(C=C(C(N1)=O)C#N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |